molecular formula C11H5F9O2 B14712097 4-(Nonafluorobutyl)benzoic acid CAS No. 13835-88-6

4-(Nonafluorobutyl)benzoic acid

Cat. No.: B14712097
CAS No.: 13835-88-6
M. Wt: 340.14 g/mol
InChI Key: RHLDKBOSGKSXEL-UHFFFAOYSA-N
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Description

4-(Nonafluorobutyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H5F9O2. This compound is characterized by the presence of a benzoic acid moiety substituted with a nonafluorobutyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonafluorobutyl)benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Nonafluorobutyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Nonafluorobutyl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Nonafluorobutyl)benzoic acid is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems where enhanced membrane permeability is desired. Additionally, the benzoic acid moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties such as high thermal stability, chemical resistance, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

13835-88-6

Molecular Formula

C11H5F9O2

Molecular Weight

340.14 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoic acid

InChI

InChI=1S/C11H5F9O2/c12-8(13,6-3-1-5(2-4-6)7(21)22)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,21,22)

InChI Key

RHLDKBOSGKSXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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